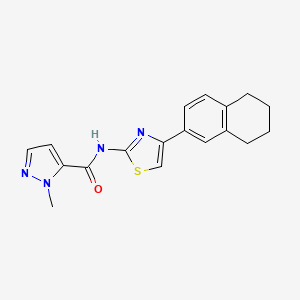

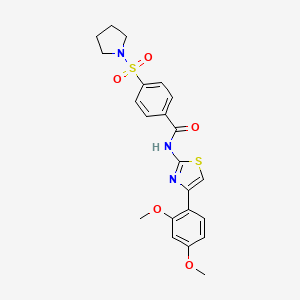

7-methoxy-8-(2-methylindoline-1-carbonyl)-2,3-dihydroindolizin-5(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-methoxy-8-(2-methylindoline-1-carbonyl)-2,3-dihydroindolizin-5(1H)-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the indolizine family, which has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis and characterization of molecules structurally related to 7-methoxy-8-(2-methylindoline-1-carbonyl)-2,3-dihydroindolizin-5(1H)-one have been explored in the context of advancing the chemistry of isoindoles and isoindolenines. One study describes the generation, characterization, and isolation of 1-methoxy-2-methyl-3-aryl-2H-isoindoles, starting from 3-aryl-isoindoline-1-ones. This process utilizes the ambivalent reactivity of the cyclic carbonamide group, involving regiospecific O-methylation and NH-deprotonation, followed by N-methylation and chemoselective CH-deprotonation. The stabilization of these compounds by an aryl group is critical for their isolation, indicating the importance of electronic effects in these synthetic pathways (Clemens & Kreher, 1993).

Autoxidation and Synthesis of Tetracyclic Derivatives

Another research focus involves the synthesis and autoxidation of tetracyclic 9H,10H-indolizino[1,2-b]indole-1-one derivatives, achieved through a modified Fischer indole synthesis. This work led to the identification of autoxidized products and suggested mechanisms based on the isolation of intermediates, contributing to the understanding of autoxidation processes in complex organic molecules (Bhattacharya et al., 2001).

Photocleavage and Photolabile Precursors

The effects of aromatic substituents on the photocleavage of 1-acyl-7-nitroindolines have been studied, revealing that certain substitutions can significantly improve photolysis efficiency. This research has implications for the development of photolabile precursors of carboxylic acids, particularly in the synthesis of neuroactive amino acids (Papageorgiou & Corrie, 2000).

Antimicrobial Activities

The exploration of methoxy-substituted 3-formyl-2-phenylindoles has shown their potential in inhibiting tubulin polymerization, with implications for cytostatic activity in cancer research. This indicates a broader applicability of related compounds in developing treatments targeting microtubule assembly in cancer cells (Gastpar et al., 1998).

Propiedades

IUPAC Name |

7-methoxy-8-(2-methyl-2,3-dihydroindole-1-carbonyl)-2,3-dihydro-1H-indolizin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-12-10-13-6-3-4-7-14(13)21(12)19(23)18-15-8-5-9-20(15)17(22)11-16(18)24-2/h3-4,6-7,11-12H,5,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYFLXBXRUZFGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)C3=C4CCCN4C(=O)C=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methoxy-8-(2-methylindoline-1-carbonyl)-2,3-dihydroindolizin-5(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2828360.png)

![ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate](/img/structure/B2828368.png)

![Ethyl 2-{3-[(4-methoxyanilino)carbonyl]-2-pyridinyl}acetate](/img/structure/B2828369.png)

![N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2828374.png)

![2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)

![3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide](/img/structure/B2828377.png)

![(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(3-methoxyphenyl)prop-2-enenitrile](/img/structure/B2828378.png)